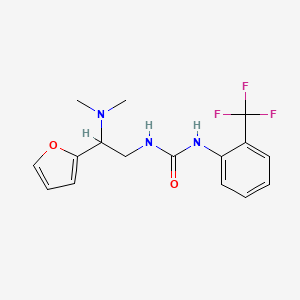
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H18F3N3O2 and its molecular weight is 341.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has been utilized in the synthesis of novel chemical compounds. For instance, Abdelrazek et al. (2010) explored its role in the synthesis of pyridine and naphthyridine derivatives, which are key in developing new chemical entities with potential applications in various fields including pharmaceuticals (Abdelrazek et al., 2010).
Pharmacological Research
In pharmacological research, this compound has been identified as a nonpeptidic agonist of the urotensin-II receptor. Croston et al. (2002) discovered its significance in this context, highlighting its potential as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Experimental and Theoretical Studies
Yıldırım and Kandemirli (2004) conducted experimental and theoretical studies on new pyrrol-2,3-diones formation, using derivatives of this compound. Their work contributes to a deeper understanding of the chemical properties and reactions of similar compounds (Yıldırım & Kandemirli, 2004).
Photochemical Applications
The compound has been used in photochemical research as well. Guizzardi et al. (2000) explored its application in the photochemical preparation of phenylfurans, pyrroles, and thiophenes, demonstrating its versatility in synthetic organic chemistry (Guizzardi et al., 2000).
Bioconjugation in Aqueous Media
Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, using derivatives of this compound. Their research is vital in understanding bioconjugation processes, which have broad implications in biochemistry and molecular biology (Nakajima & Ikada, 1995).
Corrosion Inhibition
Mistry et al. (2011) investigated the use of urea derivatives, including this compound, as corrosion inhibitors for mild steel in acidic solutions. This research has significant implications in industrial applications, particularly in the protection of metal surfaces (Mistry et al., 2011).
Electroactive Membrane Development
Wu et al. (2012) researched the development of electroactive membranes using derivatives of this compound. Their findings contribute to the field of materials science, particularly in the development of new materials for electronic applications (Wu et al., 2012).
Propriétés
IUPAC Name |
1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-22(2)13(14-8-5-9-24-14)10-20-15(23)21-12-7-4-3-6-11(12)16(17,18)19/h3-9,13H,10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTNBUIWAJXQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
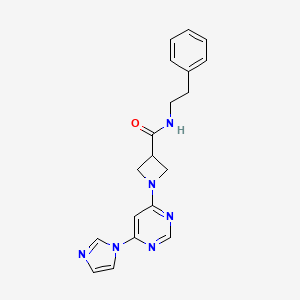
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2682703.png)
![N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2682706.png)
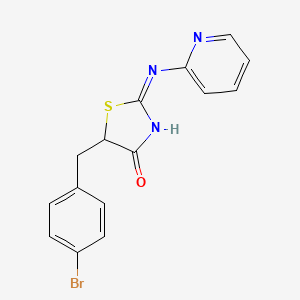
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2682708.png)

![N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2682710.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2682713.png)
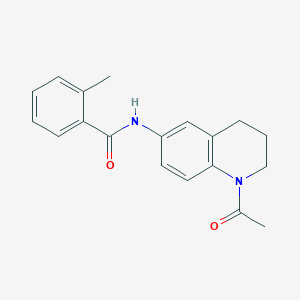
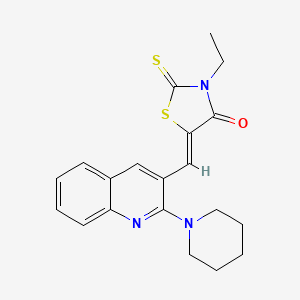
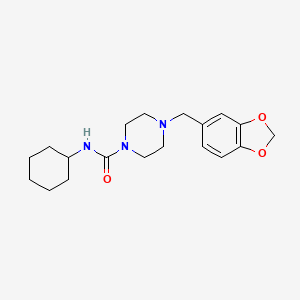
![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2682719.png)
![2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2682721.png)
